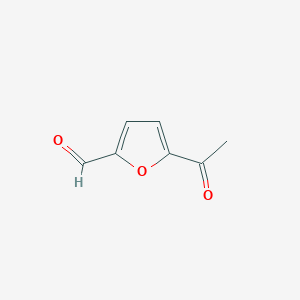
5-Acetylfurfural
Overview
Description
5-Acetylfurfural: is an organic compound with the molecular formula C7H6O3. It is a derivative of furfural, which is an aldehyde derived from agricultural byproducts like corncobs, oat, wheat bran, and sawdust. This compound is characterized by the presence of both an aldehyde group and a ketone group attached to a furan ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetylfurfural can be synthesized through various methods. One common method involves the acetylation of furfural using acetyl chloride in the presence of a catalyst such as aluminum chloride. This reaction typically proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. The process includes the hydrolysis of pentosan polymers in biomass to pentose sugars, followed by acid catalysis under high temperatures and successive dehydration . This method is environmentally friendly and aligns with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions: 5-Acetylfurfural undergoes various chemical reactions due to the presence of both aldehyde and ketone functional groups. Some of the common reactions include:
Oxidation: this compound can be oxidized to form 5-acetylfuroic acid.
Reduction: Reduction of this compound can yield 5-acetylfurfuryl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: 5-Acetylfuroic acid.
Reduction: 5-Acetylfurfuryl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Acetylfurfural is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of pharmaceuticals, agrochemicals, and fine chemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the synthesis of bioactive molecules .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of resins, plastics, and other polymeric materials. It is also employed in the manufacture of flavor and fragrance compounds .
Mechanism of Action
The mechanism of action of 5-acetylfurfural involves its interaction with various molecular targets and pathways. The aldehyde and ketone groups in this compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. The furan ring structure allows for interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Furfural: A precursor to 5-acetylfurfural, used in the production of furan-based chemicals and solvents.
5-Hydroxymethylfurfural (HMF): Another derivative of furfural, used in the synthesis of bio-based chemicals and materials.
Furfuryl Alcohol: Derived from furfural, used in the production of resins and polymers.
Uniqueness: this compound is unique due to the presence of both aldehyde and ketone functional groups, which provide it with distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various scientific and industrial applications .
Properties
IUPAC Name |
5-acetylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-5(9)7-3-2-6(4-8)10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGVGDXHVCDEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305919 | |
| Record name | 5-Acetyl-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32529-53-6 | |
| Record name | 5-Acetyl-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32529-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




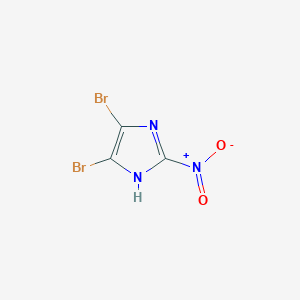
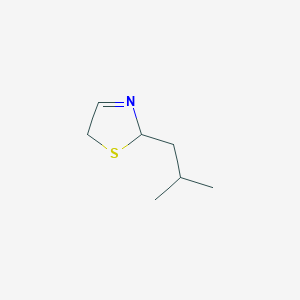
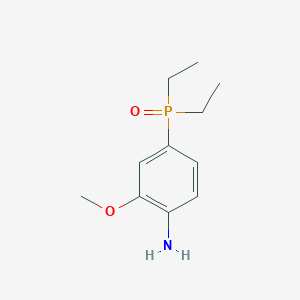
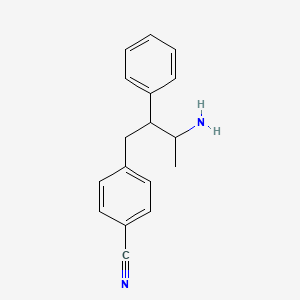
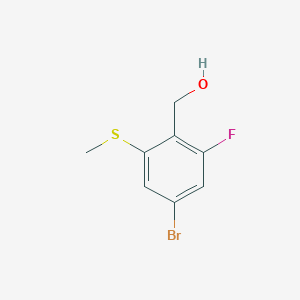
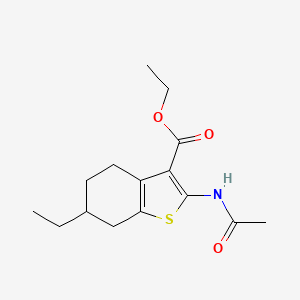
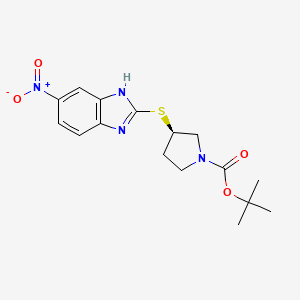

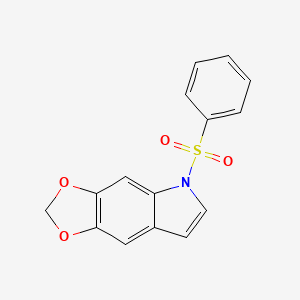
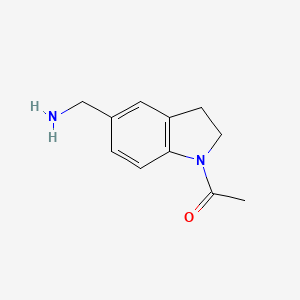
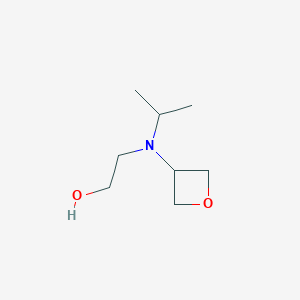
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
